Methyl dihydrojasmonate

Vue d'ensemble

Description

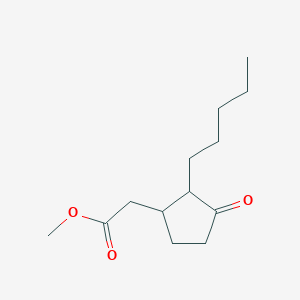

L’acide dihydrojasmonique, ester méthylique, également connu sous le nom de dihydrojasmonate de méthyle, est un composé chimique de formule moléculaire C13H22O3. Il se présente sous la forme d’un liquide huileux clair, incolore à jaune pâle, avec une odeur florale de jasmin. Ce composé est largement utilisé dans l’industrie de la parfumerie en raison de son parfum agréable et de sa stabilité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le dihydrojasmonate de méthyle peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique l’addition de Michael d’esters d’acide malonique à la 2-pentyl-2-cyclopentén-1-one, suivie de l’hydrolyse et de la décarboxylation du (2-pentyl-3-oxocyclopentyl)malonate résultant, et de l’estérification de l’acide (2-pentyl-3-oxocyclopentyl)acétique . Une autre méthode implique la condensation de la cyclopentanone avec l’aldéhyde valérique, suivie d’une isomérisation et de réactions ultérieures .

Méthodes de production industrielle

En milieu industriel, le dihydrojasmonate de méthyle est produit par la condensation de la cyclopentanone avec l’aldéhyde valérique, suivie d’une isomérisation en présence de méthylate de sodium et de réactions ultérieures avec le malonate de diéthyle . Cette méthode est privilégiée en raison de son rendement élevé et de sa capacité d’adaptation.

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrojasmonate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools.

Substitution : Il peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les alcools peuvent être utilisés en conditions acides ou basiques.

Principaux produits

Oxydation : Acides carboxyliques.

Réduction : Alcools.

Substitution : Divers esters ou amides, selon le nucléophile utilisé.

Applications de la recherche scientifique

Le dihydrojasmonate de méthyle a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Il est étudié pour son rôle dans la signalisation et les mécanismes de défense des plantes.

Médecine : Des recherches sont en cours sur ses effets thérapeutiques potentiels, en particulier dans les traitements anti-inflammatoires et anticancéreux.

Industrie : Il est largement utilisé dans l’industrie de la parfumerie en raison de son parfum agréable et de sa stabilité

Applications De Recherche Scientifique

Methyl dihydrojasmonate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It is studied for its role in plant signaling and defense mechanisms.

Medicine: Research is ongoing into its potential therapeutic effects, particularly in anti-inflammatory and anti-cancer treatments.

Industry: It is widely used in the fragrance industry due to its pleasant scent and stability

Mécanisme D'action

Le dihydrojasmonate de méthyle exerce ses effets principalement par son rôle de molécule de signalisation dans les plantes. Il est impliqué dans la voie de signalisation du jasmonate, qui régule la croissance, le développement et les réponses de défense des plantes. Le composé se lie au complexe co-récepteur COI1-JAZ, conduisant à la dégradation des répresseurs JAZ et à l’activation des gènes sensibles au jasmonate .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide jasmonique : Le composé parent du dihydrojasmonate de méthyle, impliqué dans des voies de signalisation similaires.

Jasmonate de méthyle : Un autre dérivé ester avec des applications similaires dans la signalisation des plantes et l’industrie de la parfumerie.

Acide dihydrojasmonique : La forme non estérifiée du dihydrojasmonate de méthyle.

Unicité

Le dihydrojasmonate de méthyle est unique en raison de sa stabilité et de son agréable odeur florale, ce qui le rend très précieux dans l’industrie de la parfumerie. Son rôle dans la signalisation des plantes en fait également un composé important en recherche biologique .

Activité Biologique

Methyl dihydrojasmonate (MDJ) is a derivative of jasmonic acid that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the various biological effects of MDJ, highlighting its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a plant-derived compound that belongs to the jasmonate family, known for their roles in plant stress responses. MDJ exhibits significant biological activity, including cytotoxic effects against various cancer cell lines and potential applications in drug delivery systems.

Cytotoxicity Studies

Research has demonstrated that MDJ possesses potent cytotoxic effects against multiple cancer cell lines. For instance:

- Leukemia Cells : MDJ exhibited an IC50 value of 1.65 mM against MOLT-4 human lymphoblastic leukemia cells, indicating strong cytotoxicity .

- Breast Cancer Cells : In studies involving MDA-MB-361 and T-47D cells, treatment with 2 mM MDJ resulted in cell survival rates of 47% and 78%, respectively . Moreover, the IC50 values for MCF-7 cells were reported at 2.0 mM .

- Cervical Cancer Cells : The IC50 values for cervical cancer cell lines were found to be 1.7 mM for CaSki and 2.2 mM for C33A, demonstrating selective cytotoxicity towards these cells .

The anticancer effects of MDJ are attributed to several mechanisms:

- Apoptosis Induction : MDJ triggers apoptosis through the activation of caspase pathways, specifically caspase-8, which is involved in the extrinsic apoptotic pathway .

- Reactive Oxygen Species (ROS) Generation : MDJ induces ROS production, which contributes to oxidative stress and subsequent apoptosis in cancer cells .

- Inhibition of Cell Proliferation : It has been shown to suppress cell proliferation in various human and mouse cancer cell lines, including prostate and breast cancers .

Formulation and Delivery Systems

Given its poor water solubility, effective delivery systems are crucial for the therapeutic application of MDJ:

- Microemulsions : Biocompatible microemulsions have been developed to enhance the solubility and bioavailability of MDJ. These systems allow for intravenous administration while minimizing toxic effects . The formulations demonstrated pseudoplastic behavior and reduced droplet size with increasing MJ concentration, indicating their potential as drug carriers.

| Formulation Type | Characteristics | Droplet Size (nm) | Rheological Behavior |

|---|---|---|---|

| Unloaded ME | Anisotropic | Varies | Thixotropic |

| Loaded ME | Isotropic | Reduced | Antithixotropic |

Case Studies

Several case studies have highlighted the efficacy of MDJ in clinical settings:

- Combination Therapy : In preclinical studies, MDJ has been used in combination with other chemotherapeutic agents such as cisplatin and paclitaxel, demonstrating a synergistic effect that enhances overall cytotoxicity against cancer cells .

- Anti-Fatigue Effects : Recent studies indicate that MDJ may also possess anti-fatigue properties. In a rat model, MDJ showed more potent effects than linalool in reducing fatigue markers, suggesting its potential as a therapeutic agent beyond oncology .

Safety and Toxicology

MDJ has been evaluated for developmental toxicity and genotoxicity:

Propriétés

IUPAC Name |

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWWIYGFBYDJQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029325 | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils; very slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.008 (20°) | |

| Record name | Methyl dihydrojasmonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24851-98-7 | |

| Record name | Hedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24851-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl dihydrojasmonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024851987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl dihydrojasmonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-oxo-2-pentylcyclopentaneacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL DIHYDROJASMONATE (SYNTHETIC) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.